4-(Methylsulfanyl)-2-nitrophenol
Description
4-(Methylsulfanyl)-2-nitrophenol is a nitrophenol derivative with a methylsulfanyl (-SCH₃) group at the para position (C4) and a nitro (-NO₂) group at the ortho position (C2) on the aromatic ring. The compound’s structure combines electron-withdrawing (nitro) and moderately electron-donating (methylsulfanyl) groups, influencing its electronic properties, acidity, and reactivity.
Properties
CAS No. |
13333-49-8 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-methylsulfanyl-2-nitrophenol |
InChI |
InChI=1S/C7H7NO3S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 |
InChI Key |
QOVVFTWHKWXRII-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on substituent type, position, and functional group similarities:
4-(Methylsulfonyl)-2-nitrophenol
- Structure : Features a sulfonyl (-SO₂CH₃) group at C4 instead of methylsulfanyl (-SCH₃).
- Key Differences: Electron Effects: The sulfonyl group is strongly electron-withdrawing, increasing the phenol’s acidity compared to the methylsulfanyl variant. Physical State: Reported as a liquid (vs. solid for most nitrophenols), with a molecular weight of 217.2 g/mol and 95% purity . Applications: Sulfonyl derivatives are often used in agrochemicals (e.g., herbicidal compounds, as seen in ) due to their stability and reactivity.
4-Methyl-2-nitrophenol
- Structure : Substitutes the methylsulfanyl group with a methyl (-CH₃) group at C4.
- Key Differences: Electron Effects: The methyl group is weakly electron-donating, reducing acidity compared to both methylsulfanyl and sulfonyl derivatives. Molecular Weight: Lower (153.14 g/mol) due to the absence of sulfur . Applications: Simpler nitrophenols like this are often standards in analytical chemistry or intermediates in dye synthesis.
4-Nitrophenol Sodium Salt Dihydrate
- Structure: Sodium salt of 4-nitrophenol without additional substituents.
- Key Differences: Acidity/Solubility: Ionic form enhances water solubility (mp >300°C) compared to neutral phenolic compounds . Reactivity: Used in biochemical assays (e.g., enzyme activity measurements) due to its chromophoric properties.
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
- Structure : Methoxy (-OCH₃) at C4 and sulfonamide groups.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
- Spectroscopic Behavior : Methylsulfanyl groups influence conjugation in aromatic systems, as seen in FT-IR and NMR studies of related compounds (e.g., (2E)-3-[4-(methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one) .
- Acidity Trends : Nitro groups dominate acidity, but substituents modulate pKa. For example:
- Sulfonyl derivatives > methylsulfanyl > methyl > methoxy in acidity.
- Applications: Agrochemicals: Sulfonyl and sulfanyl derivatives are common in herbicides (e.g., ’s benzamide derivative) .
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